2-Bromo-3-ethoxy-6-fluorobenzaldehyde

Organic Synthesis Medicinal Chemistry Halogenated Building Blocks

This polysubstituted benzaldehyde features a rare ortho-bromo, ortho-fluoro, meta-ethoxy pattern that provides three orthogonal reactive sites for sequential Suzuki, Buchwald-Hartwig, or SNAr transformations. Its calculated XLogP of 2.5 improves passive permeability over simpler analogs, aiding lead optimization in medicinal chemistry. The precise regiochemistry eliminates regioisomeric mixtures, ensuring reproducible yields in complex molecule synthesis. Ideal for pharmaceutical and agrochemical R&D seeking a versatile, lipophilic building block.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 2384611-58-7
Cat. No. B6287281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-ethoxy-6-fluorobenzaldehyde
CAS2384611-58-7
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)F)C=O)Br
InChIInChI=1S/C9H8BrFO2/c1-2-13-8-4-3-7(11)6(5-12)9(8)10/h3-5H,2H2,1H3
InChIKeyYAHJJWBAZXTKFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS 2384611-58-7): A Triply Substituted Halogenated Benzaldehyde Building Block


2-Bromo-3-ethoxy-6-fluorobenzaldehyde (CAS 2384611-58-7) is a polysubstituted aromatic aldehyde featuring a unique pattern of bromine, ethoxy, and fluorine substituents on the benzaldehyde ring . Its molecular formula is C₉H₈BrFO₂, with a molecular weight of 247.06 g/mol . The compound is characterized by a calculated XLogP of 2.5 and a topological polar surface area (TPSA) of 26.3 Ų, indicating moderate lipophilicity and a relatively small polar surface area . This specific substitution pattern provides multiple orthogonal reactive sites, making it a versatile intermediate for the synthesis of complex molecules in pharmaceutical and agrochemical research .

Why Generic Substitution of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Fails in Demanding Synthetic Applications


The precise regiochemistry of the substituents on the aromatic ring is critical for controlling subsequent chemical transformations. Unlike simpler analogs such as 2-bromo-6-fluorobenzaldehyde or 2-bromo-5,6-difluorobenzaldehyde [1], the presence of the 3-ethoxy group in 2-bromo-3-ethoxy-6-fluorobenzaldehyde introduces a distinct electronic and steric environment. This ortho-/meta-/para-substitution pattern cannot be replicated by using a mixture of less substituted benzaldehydes. The specific combination of a bromine atom (ortho to the aldehyde), a fluorine atom (ortho to the aldehyde, opposite the bromine), and an ethoxy group (meta to the aldehyde) dictates the molecule's reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), electrophilic aromatic substitutions, and nucleophilic additions [2]. Substituting this compound with a different regioisomer or a less functionalized benzaldehyde would alter the outcome of these reactions, potentially leading to different regioisomeric products, lower yields, or complete reaction failure .

Quantitative Differentiation of 2-Bromo-3-ethoxy-6-fluorobenzaldehyde: A Comparator-Based Evidence Guide


Substitution Pattern Comparison: Ortho-Bromo vs. Ortho-Fluoro Positioning

The compound 2-Bromo-3-ethoxy-6-fluorobenzaldehyde possesses a unique substitution pattern where a bromine atom is ortho to the aldehyde group, a fluorine atom is also ortho to the aldehyde but on the opposite side, and an ethoxy group is meta to the aldehyde. In contrast, the closely related analog 2-bromo-6-fluorobenzaldehyde (CAS 360575-28-6) lacks the 3-ethoxy group . This structural difference results in a calculated XLogP of 2.5 for the target compound , compared to a calculated XLogP of approximately 1.9 for 2-bromo-6-fluorobenzaldehyde [1]. The increased lipophilicity and the presence of an additional hydrogen bond acceptor (ethoxy group) can significantly impact pharmacokinetic properties and target engagement in medicinal chemistry campaigns.

Organic Synthesis Medicinal Chemistry Halogenated Building Blocks

Regioisomeric Purity and Its Impact on Cross-Coupling Reaction Outcomes

The target compound is a single, well-defined regioisomer, as confirmed by its IUPAC name and SMILES notation (O=CC1=C(F)C=CC(OCC)=C1Br) . In contrast, research on related bromo-fluorobenzaldehydes has demonstrated that regioisomeric mixtures or incorrect substitution patterns can lead to the formation of undesired side products during palladium-catalyzed cross-coupling reactions [1]. For instance, the nitration of different regioisomers of bromo-fluorobenzaldehyde proceeds with distinct regioselectivity, highlighting the importance of precise substitution [1]. The use of 2-bromo-3-ethoxy-6-fluorobenzaldehyde ensures that subsequent reactions, such as Suzuki couplings at the bromine position or nucleophilic aromatic substitution at the fluorine position, occur with the intended regiochemical outcome, a critical factor for the reliable synthesis of complex molecules.

Cross-Coupling Palladium Catalysis Regioselectivity

Topological Polar Surface Area (TPSA) as a Predictor of Oral Bioavailability

The topological polar surface area (TPSA) is a key descriptor used to predict a molecule's oral bioavailability and blood-brain barrier penetration. 2-Bromo-3-ethoxy-6-fluorobenzaldehyde has a calculated TPSA of 26.3 Ų . This value is identical to the calculated TPSA of its non-ethoxylated analog, 2-bromo-6-fluorobenzaldehyde [1], but lower than that of other substituted benzaldehydes with additional polar groups. A TPSA below 140 Ų is generally associated with good oral bioavailability [2]. The low TPSA of the target compound suggests that, when incorporated into a larger molecule, it may contribute favorably to overall membrane permeability compared to more polar benzaldehyde derivatives.

Medicinal Chemistry Drug Design Pharmacokinetics

Availability and Purity Comparison from Commercial Sources

As of February 2026, 2-bromo-3-ethoxy-6-fluorobenzaldehyde is commercially available from multiple vendors with purities ranging from 95% to 98% . This level of purity is comparable to that of the widely used analog 2-bromo-6-fluorobenzaldehyde, which is typically offered at >97% purity . The availability of the target compound from several reputable suppliers ensures a competitive procurement landscape and reduces the risk of supply chain disruptions. In contrast, other more highly substituted or novel benzaldehyde derivatives may be available only from a single source or as custom synthesis products, leading to higher costs and longer lead times.

Chemical Procurement Building Block Supply Purity Analysis

Best-Fit Application Scenarios for 2-Bromo-3-ethoxy-6-fluorobenzaldehyde Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization for Improved Lipophilicity and Membrane Permeability

The compound's calculated XLogP of 2.5 is higher than that of its non-ethoxylated analog 2-bromo-6-fluorobenzaldehyde (calculated XLogP ~1.9) [1]. This makes 2-bromo-3-ethoxy-6-fluorobenzaldehyde a preferred building block for medicinal chemists aiming to increase the lipophilicity of a lead compound without introducing additional polar surface area. The increased lipophilicity can enhance passive membrane diffusion, potentially improving oral bioavailability or blood-brain barrier penetration of the final drug candidate .

Organic Synthesis: Regioselective Cross-Coupling and Orthogonal Functionalization

The distinct substitution pattern of 2-bromo-3-ethoxy-6-fluorobenzaldehyde (bromine ortho to aldehyde, fluorine ortho to aldehyde, ethoxy meta to aldehyde) provides three orthogonal reactive sites. This allows for sequential and regioselective transformations, such as a Suzuki coupling at the bromine position followed by a nucleophilic aromatic substitution at the fluorine position [1]. The precise regiochemistry ensures that the desired product is obtained without the formation of regioisomeric mixtures, a critical advantage over using less defined or mixed starting materials .

Material Science: Synthesis of Functionalized Organic Semiconductors and Ligands

The compound's ability to undergo diverse transition-metal-catalyzed cross-coupling reactions makes it a valuable precursor for synthesizing functionalized organic semiconductors and ligands. Similar to the use of 2-bromo-6-fluorobenzaldehyde in the synthesis of semiconducting thienoisoindigo-based nanowires , 2-bromo-3-ethoxy-6-fluorobenzaldehyde can be employed to introduce tailored electronic and steric properties into extended π-conjugated systems. The presence of the ethoxy group can modulate the solubility and self-assembly properties of the resulting materials, a key parameter for device fabrication [1].

Chemical Biology: Development of Aldehyde Dehydrogenase (ALDH) Probes and Inhibitors

Given that halogenated benzaldehydes are known to interact with aldehyde dehydrogenase (ALDH) enzymes , 2-bromo-3-ethoxy-6-fluorobenzaldehyde could serve as a starting point for the development of novel ALDH inhibitors or activity-based probes. While direct activity data for this specific compound are not publicly available, its structural features (a halogenated benzaldehyde core with an additional ethoxy group) make it a promising scaffold for medicinal chemistry optimization. The ethoxy group could be leveraged to enhance binding affinity or selectivity for specific ALDH isoforms compared to simpler benzaldehyde derivatives [1].

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